(3S)-3-Ethyloxan-2-one
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Overview
Description
(S)-3-Ethyltetrahydro-2H-pyran-2-one is a chiral lactone compound with a unique structure that includes a tetrahydropyran ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. Its chiral nature makes it valuable for enantioselective synthesis, where the specific orientation of atoms is crucial for the desired biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Ethyltetrahydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 4-hydroxyhexanoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the tetrahydropyran ring.
Industrial Production Methods: In an industrial setting, the production of (S)-3-Ethyltetrahydro-2H-pyran-2-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, ensuring the production of the desired (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Ethyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone, depending on the oxidizing agent used.
Reduction: Reduction of the lactone ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen in the tetrahydropyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
(S)-3-Ethyltetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Industry: It is used in the production of flavors and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism of action of (S)-3-Ethyltetrahydro-2H-pyran-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to fit into specific binding sites, leading to enantioselective effects. The exact molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
®-3-Ethyltetrahydro-2H-pyran-2-one: The enantiomer of the compound, which may have different biological activities.
Tetrahydro-2H-pyran-2-one: A non-chiral analog that lacks the ethyl group.
3-Methyltetrahydro-2H-pyran-2-one: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: (S)-3-Ethyltetrahydro-2H-pyran-2-one is unique due to its specific chiral configuration and the presence of the ethyl group, which can influence its reactivity and interactions with biological molecules. This makes it particularly valuable in applications requiring high enantioselectivity.
Properties
CAS No. |
103957-83-1 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3S)-3-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
MNMHTBMXCUARLR-LURJTMIESA-N |
SMILES |
CCC1CCCOC1=O |
Isomeric SMILES |
CC[C@H]1CCCOC1=O |
Canonical SMILES |
CCC1CCCOC1=O |
Synonyms |
2H-Pyran-2-one, 3-ethyltetrahydro-, (S)- |
Origin of Product |
United States |
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